N-acetylhistidine monohydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3.H2O/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6;/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14);1H2/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWSDQRXCOJSFC-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021292 | |
| Record name | N-Acetyl-L-histidine Monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39145-52-3 | |
| Record name | Acetyl histidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039145523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-L-histidine Monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYLHISTIDINE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ2TC3X11O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Pathways of N Acetyl L Histidine
Degradation and Catabolism of N-Acetyl-L-Histidine
Recycling of Metabolites and Cellular Re-uptake Mechanisms
N-Acetyl-L-Histidine has been identified as a notable biomolecule, particularly prevalent in the brain and eye tissues of poikilothermic vertebrates researchgate.net. Its presence has also been recorded in various metabolomic profiling studies, indicating its role as a measurable metabolite within biological systems oup.comtandfonline.com. However, specific details concerning the precise mechanisms by which N-Acetyl-L-Histidine is recycled within cells or the pathways governing its cellular re-uptake are not extensively detailed in the provided literature snippets. Further research would be required to elucidate these specific transport and recycling processes.
Interconnections with Broader Histidine Metabolism
L-Histidine, an essential amino acid, plays a multifaceted role in biological systems, serving functions such as proton buffering, metal ion chelation, and the scavenging of reactive species researchgate.net. The metabolism of L-histidine is predominantly directed towards protein turnover and subsequent catabolism into glutamate. Nevertheless, L-histidine also serves as a precursor for several critical minor metabolic pathways. These include the synthesis of important compounds such as carnosine, histamine, and various histidine-rich proteins, distinguishing it from many other amino acids researchgate.net.
Relationship to Histamine Synthesis and Degradation Pathways
L-Histidine is the direct biochemical precursor for histamine synthesis. This conversion is catalyzed by the enzyme L-histidine decarboxylase (EC 4.1.1.22), which is found in numerous tissues throughout the body researchgate.net. Once synthesized, histamine is subject to degradation through specific metabolic routes. The primary degradation pathway involves conversion to 1,4-methyl imidazoleacetic acid, with a secondary pathway involving oxidation to imidazoleacetic acid researchgate.net. While L-histidine is central to histamine production, the provided literature does not explicitly detail a direct enzymatic role or specific pathway involving N-Acetyl-L-Histidine in the synthesis or degradation of histamine itself. Its connection is likely indirect, mediated through the broader metabolic pool of L-histidine.
Linkages to Other Histidine-Containing Dipeptides (e.g., Carnosine, Anserine (B1665513), Homocarnosine)
Histidine is a fundamental building block for several significant histidine-containing dipeptides. Carnosine, a dipeptide composed of beta-alanine and L-histidine, and homocarnosine, formed from gamma-aminobutyric acid and L-histidine, are notably abundant in the skeletal muscle and brain tissues of many vertebrate species researchgate.net. Furthermore, methylated derivatives such as anserine (beta-alanyl-N-methyl-L-histidine) and balenine (beta-alanyl-N-methyl-L-histidine) are also recognized constituents of excitable tissues in vertebrates researchgate.net. These dipeptides and their derivatives are known for their roles in pH buffering, metal chelation, and antioxidant activities researchgate.netresearchgate.net. The direct linkage of N-Acetyl-L-Histidine to the synthesis or function of these specific dipeptides is not explicitly described in the available information, though its derivation from histidine implies an indirect metabolic relationship.
Formation of Methylated Histidine Derivatives, such as N-Acetyl-3-Methylhistidine
The metabolic processing of histidine includes the formation of various derivatives, including those that are methylated or contain sulfur researchgate.net. However, the specific pathways governing the formation of methylated histidine derivatives, such as N-Acetyl-3-Methylhistidine, and their precise relationship to N-Acetyl-L-Histidine in terms of synthesis or interconversion are not detailed within the provided research snippets.
Research Findings: N-Acetyl-L-Histidine Quantification
Metabolomic studies have identified and quantified N-Acetyl-L-Histidine in various biological samples. One study analyzing yak muscle tissue under different feeding regimes reported the following quantification for N-Acetyl-L-Histidine:
| Metabolite | Value 1 (Arbitrary Units) | Value 2 (Standard Deviation) | Group Assignment | P-value (Group Comparison) |
| N-Acetyl-L-Histidine | 0.543053461565431 | 0.0842858006060554 | Group | 0.140476334343426 |
Source: Adapted from tandfonline.com
Another metabolomic profiling study identified N-Acetyl-L-histidine with a measured mass-to-charge ratio ([M-H]−) of 196.0723, showing a decrease (↓) in a particular condition, with a reported value of 0.070 ± 0.065 that decreased to 0.006 ± 0.012a oup.com.
List of Compounds Mentioned:
N-Acetyl-L-Histidine
L-Histidine
Histamine
Carnosine (Car)
Homocarnosine
Anserine
Balenine
N-Acetyl-3-Methylhistidine
Glutamate
1,4-methyl imidazoleacetic acid
Imidazoleacetic acid
3-methylhistidine
1-methylhistidine
Ergothioneine
Biological Roles and Physiological Significance of N Acetyl L Histidine
Function as a Molecular Water Pump in Osmoregulation
One of the most remarkable proposed functions of N-Acetyl-L-histidine is its role as a "molecular water pump," a concept that explains how certain cells can transport water against a water gradient. This function is particularly vital in tissues that require a highly controlled and dehydrated environment, such as the lens of the eye.
Proposed Mechanism of Water Transport and Release
The molecular water pump hypothesis is centered on a unique, energy-dependent metabolic cycle of NAH that operates at the interface between cells and their surrounding fluid, for instance, between the lens and the ocular fluid.
The cycle proceeds as follows:
Synthesis: Inside the lens cells, NAH is synthesized from L-histidine and acetyl Co-enzyme A. The lens maintains a high intracellular concentration of NAH.
Efflux with Bound Water: Crucially, the lens cells cannot break down NAH. For its hydrolysis, NAH is exported from the cell into the extracellular ocular fluid, moving down its steep concentration gradient. As a highly hydrophilic molecule, each NAH molecule is proposed to carry with it a significant number of "obligated" water molecules, with estimates suggesting as many as 33 water molecules per molecule of NAH. This efflux effectively pumps water out of the cell, even against an osmotic gradient.
Hydrolysis: In the ocular fluid, a specific enzyme, an acylase, hydrolyzes NAH back into L-histidine and acetate (B1210297). This breakdown releases the bound water into the extracellular space, where it can be removed from the eye.
Re-uptake and Re-synthesis: The resulting L-histidine is then actively transported back into the lens cells, where it is re-synthesized into NAH, completing the energy-dependent cycle.
This entire process, termed a "molecular water pump," allows for the precise regulation of intracellular water volume independently of the extracellular solute composition.
| Stage | Location | Process | Key Feature |
| Synthesis | Intracellular (e.g., Lens) | L-histidine + Acetyl CoA → N-Acetyl-L-histidine | High intracellular NAH concentration is established. |
| Efflux | Cell Membrane | NAH is exported down its concentration gradient. | Each NAH molecule carries ~33 water molecules out of the cell. |
| Hydrolysis | Extracellular (e.g., Ocular Fluid) | NAH → L-histidine + Acetate | Bound water is released into the extracellular space. |
| Re-uptake | Cell Membrane | L-histidine is actively transported back into the cell. | The cycle is primed to begin again. |
Contribution to Tissue Hydration and Structural Integrity
The primary consequence of the NAH-driven molecular water pump is the maintenance of a highly dehydrated state within certain tissues. The crystalline lens of the fish eye serves as a prime example. The lens must remain dehydrated to preserve its specific protein structure, which is essential for transparency and clarity. By actively pumping water out, the NAH cycle helps prevent the lens from swelling under hypo-osmotic conditions, a state that could lead to cataract formation. Therefore, NAH is fundamental to the structural and functional integrity of tissues that depend on low water content.
Role in the Vertebrate Eye and Brain
N-Acetyl-L-histidine is a prominent biomolecule found in high concentrations in the brain, retina, and lens of poikilothermic vertebrates. In the eye, its role as a molecular water pump is critical for maintaining the dehydrated state of the lens, which is necessary for its transparency and the avoidance of cataracts. The entire metabolic machinery—synthesis within the lens and hydrolysis in the ocular fluid—is compartmentalized to support this function.
In the brain of these vertebrates, NAH also exists in high concentrations, suggesting it performs a similar osmoregulatory function. By regulating water balance, NAH likely contributes to protecting neural tissues from osmotic stress and maintaining stable cell volume, which is critical for proper neuronal function. There is a notable phylogenetic difference, as homeothermic (warm-blooded) vertebrates have much lower levels of NAH, with another acetylated amino acid, N-acetyl-L-aspartate (NAA), being the major osmolyte in the brain.
Contributions to Endogenous Antioxidant Defense Systems
Beyond its osmoregulatory functions, N-Acetyl-L-histidine contributes to the body's antioxidant defenses, a property largely attributed to its L-histidine component.
Mechanisms of Free Radical Scavenging
The antioxidant properties of NAH are rooted in the chemical nature of the imidazole (B134444) ring of the histidine moiety. This ring structure allows it to act as an effective scavenger of reactive oxygen species (ROS). While the precise mechanisms for NAH are an extension of those known for histidine, they are thought to involve the donation of hydrogen atoms to neutralize free radicals, thereby preventing them from damaging vital cellular components like lipids, proteins, and DNA. This scavenging activity helps to mitigate oxidative stress, a condition implicated in a wide range of cellular damage and disease.
Metal Ion Chelation Capabilities
| Antioxidant Mechanism | Description | Component Responsible |
| Free Radical Scavenging | Directly neutralizes reactive oxygen species by donating hydrogen atoms. | Imidazole ring of L-histidine. |
| Metal Ion Chelation | Binds to transition metal ions (e.g., Cu²⁺, Zn²⁺), preventing them from catalyzing the formation of free radicals. | Imidazole ring of L-histidine. |
Involvement in Cellular Stress Responses
N-Acetyl-L-Histidine's involvement in cellular stress responses extends beyond oxidative stress. In poikilothermic (cold-blooded) vertebrates, NAH is a major osmolyte in the brain and eye, helping to maintain cellular integrity under changing osmotic conditions. This function is crucial for cellular homeostasis.
Furthermore, the process of N-terminal acetylation itself, which involves the modification of proteins with an acetyl group, is emerging as an important regulator of stress responses. While not specific to N-Acetyl-L-Histidine, the enzymatic machinery that could potentially synthesize it is linked to broader stress adaptation mechanisms. For example, in yeast, an N-acetyltransferase is required for the alleviation of both oxidative and heat stress. This suggests that the acetylation of amino acids and proteins is a conserved mechanism for managing various cellular stressors.
Potential Roles in Neurotransmission and Nervous System Modulation
N-Acetyl-L-Histidine is present in the nervous system, particularly in the brain of poikilothermic vertebrates, suggesting a role in neurological function. Its primary influence on neurotransmission is likely indirect, stemming from its relationship with L-histidine and, consequently, histamine.
Histamine is a critical neurotransmitter in the central nervous system, synthesized from the amino acid L-histidine by the enzyme L-histidine decarboxylase. N-Acetyl-L-Histidine can be hydrolyzed to release L-histidine. This metabolic pathway positions NAH as a potential reservoir or modulator of the histidine pool available for histamine synthesis.
Histamine is exclusively produced within the central nervous system by histaminergic neurons located in the posterior hypothalamus. These neurons project throughout the brain and regulate fundamental functions such as wakefulness, attention, and appetite. Since the synthesis of histamine is dependent on the availability of its precursor, L-histidine, any compound that influences histidine levels, such as NAH, can indirectly affect histaminergic neurotransmission. Histamine exerts its effects through four types of G protein-coupled receptors (H1, H2, H3, and H4), which are involved in a wide array of physiological responses, from regulating the sleep-wake cycle to modulating the release of other neurotransmitters like dopamine, serotonin, and acetylcholine.
| Receptor | Location | Primary Function in the Nervous System |
|---|---|---|
| H1 | Brain, Smooth Muscle | Induces wakefulness, involved in allergic reactions. |
| H2 | Brain, Gastric Parietal Cells | Mediates bronchodilation, stimulates gastric acid secretion. |
| H3 | Presynaptic in the Brain | Inhibits the release of histamine and other neurotransmitters. |
| H4 | Immune Cells | Induces chemotaxis and degranulation of mast cells. |
Given the link between L-histidine, histamine, and brain function, N-Acetyl-L-Histidine may have an impact on cognitive function and neurological health. Studies have shown that oral intake of L-histidine can improve working memory, particularly under conditions of stress like sleep deprivation, through the activation of the histaminergic system. In human subjects with high fatigue and sleep disruption, daily ingestion of histidine has been found to reduce feelings of fatigue, shorten reaction times in working memory tasks, and improve self-reported measures of clear thinking and attentiveness.
Implications in Protein Modification and Stability
N-Acetyl-L-Histidine is structurally related to the widespread biochemical process of N-terminal acetylation of proteins. This modification, catalyzed by N-terminal acetyltransferases (NATs), involves the transfer of an acetyl group from acetyl-coenzyme A to the N-terminal amino group of a protein. This process is one of the most common protein modifications in eukaryotes, affecting a vast number of proteins.
The addition of an acetyl group neutralizes the positive charge at the protein's N-terminus at physiological pH, altering the protein's surface charge and increasing its hydrophobicity. These changes can have profound effects on protein folding, stability, interactions with other molecules, and subcellular localization. For instance, histidine is known to enhance the stability of monoclonal antibodies in both aqueous and lyophilized forms, inhibiting aggregation and reducing solution viscosity.
N-terminal acetylation has far-reaching biological consequences. A primary role that has gained prominence is its function in protecting proteins from degradation. By modifying the N-terminus, acetylation can mask signals (N-degrons) that would otherwise target the protein for ubiquitination and subsequent destruction by the proteasome. This protective mechanism can increase the half-life of proteins, which is crucial for processes like cell cycle progression. For some proteins that lack lysine (B10760008) residues, N-terminal acetylation can be particularly important for stability, as it can prevent ubiquitination at the N-terminus itself.
Beyond stability, N-terminal acetylation plays a critical role in mediating protein-protein interactions. The altered charge and increased hydrophobicity of the N-terminus can create or enhance docking sites for other proteins. This modification can also influence a protein's subcellular localization, directing it to specific compartments like the Golgi apparatus or chloroplasts. The impairment of N-terminal acetylation has been linked to a range of diseases, including cardiac dysfunction and neurodegenerative disorders, highlighting its fundamental importance in cellular and organismal health.
| Biological Consequence | Mechanism | Example |
|---|---|---|
| Increased Protein Stability | Masks N-degron signals, preventing recognition by ubiquitin ligases. | Acetylation of Cyclin B1 extends its half-life, preventing premature entry into mitosis. |
| Modulation of Protein-Protein Interactions | Alters surface charge and hydrophobicity, creating new binding surfaces. | Acetylation of Ubc12 promotes its interaction with Dcn1, forming a functional E2/E3 complex. |
| Subcellular Localization | Acts as a signal for transport to specific cellular compartments. | Acetylation of Arl8b is required for its association with the lysosomal membrane. |
| Regulation of Protein Folding | Influences the initial stages of protein folding as the polypeptide emerges from the ribosome. | Lack of NatA in yeast leads to reduced thermostability of ribosomes and proteasomes. |
Site-Specific Post-Translational Modifications of Histidine Residues
Post-translational modifications (PTMs) are crucial covalent processing events that occur after a protein is synthesized, significantly diversifying the functional capacity of the proteome. These modifications can alter a protein's physical and chemical properties, influencing its conformation, stability, localization, and interactions with other molecules. While modifications like phosphorylation, methylation, and ubiquitination are extensively studied, a variety of other PTMs occur on specific amino acid residues, including histidine.
The imidazole side chain of histidine allows it to participate in various modifications that are vital for cellular processes. Histidine residues are known to undergo several types of site-specific PTMs, including phosphorylation, methylation, hydroxylation, and oxidation. nih.gov Although less common and studied than the acetylation of lysine residues, the acetylation of histidine residues within a protein is an emerging area of interest. nih.gov This modification involves the addition of an acetyl group to one of the nitrogen atoms in the imidazole ring of a histidine residue that is already part of a polypeptide chain.
Recent research has identified specific instances of histidine acetylation, particularly in the context of host-pathogen interactions. Certain pathogenic bacteria have evolved mechanisms to directly modify host proteins through acetylation, thereby disrupting cellular signaling and immune responses. For example, a family of bacterial effector proteins, such as YopJ from Yersinia species and HopZ3 from the plant pathogen Pseudomonas syringae, can function as acetyltransferases. nih.gov These enzymes are capable of acetylating not only the more common targets like serine and threonine but also histidine residues on host proteins. nih.gov This action can subvert the host's defense mechanisms, highlighting the functional significance of this specific PTM.
The addition of an acetyl group to a histidine residue can have significant consequences for protein function. Similar to the well-characterized effect of lysine acetylation, this modification neutralizes the charge of the residue. The imidazole ring of histidine is basic and can be protonated at physiological pH; acetylation of one of its nitrogens can abolish this positive charge. This change can disrupt ionic bonds and alter the protein's three-dimensional structure, thereby affecting its enzymatic activity or its ability to interact with other proteins or DNA. rupress.org
The table below summarizes key post-translational modifications known to occur on histidine residues.
| Modification | Description | Known Biological Context |
|---|---|---|
| Phosphorylation | Addition of a phosphate (B84403) group. | Cellular signal transduction. nih.gov |
| Methylation | Addition of a methyl group. | Regulation of cytoskeletal dynamics and protein translation. nih.gov |
| Hydroxylation | Addition of a hydroxyl group. | Found in ribosomal proteins. nih.gov |
| Oxidation | Addition of oxygen atoms or removal of hydrogen. | Associated with redox sensing. nih.gov |
| Acetylation | Addition of an acetyl group. | Mediated by bacterial effector proteins to subvert host immunity. nih.gov |
The study of site-specific PTMs of histidine is a developing field. The chemical lability of some of these modifications, such as phosphorylation, has historically made them challenging to detect and characterize. However, advancements in techniques like mass spectrometry are enabling more sensitive and precise identification of these modified residues, paving the way for a deeper understanding of their roles in health and disease.
Structural and Computational Investigations of N Acetyl L Histidine
Conformational Analysis and Energetic Landscapes
Examination of Protonation States and Tautomeric Preferences
Studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR chemical shifts, have been instrumental in characterizing these tautomeric states and determining the pKa values of histidine derivatives. For instance, N-acetyl-L-histidine methylamide, a closely related model compound, has shown pKa values in the range of 6.44 to 6.52. nih.gov The protonation state of the imidazole (B134444) nitrogen atoms directly impacts the molecule's electronic distribution and its ability to act as a hydrogen bond donor or acceptor, which are crucial for molecular recognition and catalytic processes. acs.org Computational analyses have also provided insights into the relative stability of different protonation states and tautomers, sometimes identifying rare tautomeric forms under specific pH conditions. josai.ac.jpwiley-vch.deacs.org
Table 1: Protonation States and pKa Values of N-Acetyl-L-Histidine and Related Models
| Compound/State | pKa Value (± Standard Deviation) | Source |
| N-acetyl-L-histidine methylamide | 6.44 ± 0.02 | nih.gov |
| N-acetyl-L-histidine methylamide | 6.52 ± 0.03 | nih.gov |
| N-acetyl-L-histidine (imidazole) | ~6.5 | nih.gov |
Characterization of Intramolecular Hydrogen Bonding Networks
Intramolecular hydrogen bonding plays a significant role in stabilizing specific conformations of N-Acetyl-L-Histidine. The imidazole ring, with its nitrogen atoms and N-H group, along with the acetyl and carboxyl groups, can participate in various hydrogen bonding interactions. acs.orgresearchgate.net Computational studies, including DFT calculations, are employed to map these networks and assess their energetic contributions. josai.ac.jpwiley-vch.deresearchgate.net In the absence of external solvent molecules, the imidazole N-H group can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the N-acetyl group. wiley-vch.de These internal interactions are critical for defining the molecule's preferred three-dimensional structure. acs.org While research often focuses on intermolecular interactions in crystalline states, such as the three-dimensional hydrogen-bonding networks observed in silver(I) complexes of N-acetyl-L-histidine, the characterization of internal hydrogen bonding is fundamental to understanding the intrinsic conformational preferences of the isolated molecule. researchgate.net
Interactions with Divalent Metal Ions, notably Zinc (Zn²⁺)
N-Acetyl-L-Histidine exhibits a notable affinity for divalent metal ions, with zinc(II) being a prominent example of interest. The imidazole ring, with its accessible nitrogen atoms, serves as a primary coordination site for these metal ions. chula.ac.thresearchgate.netresearchgate.netresearchgate.netacs.org
Chelation Properties and Coordination Sphere Dynamics
The chelation properties of N-Acetyl-L-Histidine with divalent metal ions like Zn²⁺ are characterized by the formation of coordination complexes. chula.ac.thresearchgate.netresearchgate.netresearchgate.netacs.org Studies indicate that N-acetyl-L-histidine can form tetrahedral complexes with cobalt(II) ions, as well as interact with zinc(II) and nickel(II). acs.orgosti.gov The stability of these metal complexes generally follows the Irving-Williams order, with Cu(II) complexes typically being more stable than Ni(II) and Zn(II) complexes. researchgate.net In solution, the coordination of Zn²⁺ to histidine-like structures can lead to octahedral arrangements, which differ from tetrahedral arrangements observed in some crystal structures. researchgate.net The specific coordination sphere dynamics, including the involvement of imidazole nitrogen atoms (Nδ1 and Nε2), are influenced by the pH and the nature of the metal ion. nih.gov Research has also explored the basicity of N-Acetyl-L-Histidine and the stability of its complexes with divalent metal ions. chula.ac.th
Influence on Molecular Conformation and Stability upon Metal Binding
Table 2: Representative Conformational Energies of N-Acetyl-L-Histidine Methylamide (NALHNMA)
| Conformer/Model | φ (deg) | ψ (deg) | χ1 (deg) | χ2 (deg) | Energy (Hartree) | Method/Basis Set | Source |
| Global Minimum | -146.54 | 115.53 | -171.30 | 163.62 | -712.502558 | HF/3-21G | josai.ac.jp |
| Representative Conformer | -157.62 | 160.62 | 51.60 | 82.58 | -1015.038105 | B3LYP/6-31G** | josai.ac.jp |
| Isolated Molecule | -124.91 | 132.35 | -58.49 | -78.23 | -720.641205272 | B3PW91/6-31G | wiley-vch.de |
| Stabilized by PCM Continuum Solvent Model | -119.14 | 128.43 | -177.99 | 73.36 | -720.667446267 | B3PW91/6-31G | wiley-vch.de |
Microhydration Studies and Solvent Interactions
The interaction of N-Acetyl-L-Histidine with water molecules, forming hydration shells, is a crucial aspect of its behavior in biological and chemical systems. wiley-vch.denih.govresearchgate.netresearchgate.net Zwitterionic compounds, including amino acid derivatives like NAcHis, are known to form dense and stable hydration shells through strong ion-dipole interactions with water molecules. nih.gov Computational studies, employing methods like DFT and molecular dynamics simulations, are used to model these hydration processes, investigating how water molecules surround and interact with NAcHis. josai.ac.jpwiley-vch.deresearchgate.netresearchgate.net
These studies often involve simulating NAcHis in the presence of a specific number of explicit water molecules to capture the essential features of its solvation shell. wiley-vch.deresearchgate.netresearchgate.net For example, research on related compounds suggests that several water molecules (e.g., 4-6) are necessary to adequately stabilize specific conformers of NAcHis and its derivatives. wiley-vch.deresearchgate.netresearchgate.net The nature of these solvent interactions can influence the molecule's vibrational spectra and conformational preferences, highlighting the importance of considering solvation effects in theoretical models. wiley-vch.deresearchgate.net The ability of zwitterions to form robust hydration shells contributes to their favorable biocompatibility and antifouling properties in various applications. nih.gov
Compound List:
Copper(II) (Cu²⁺)
Cobalt(II) (Co²⁺)
Formaldehyde
Glutathione (GSH)
Imidazole
L-Histidine
Nickel(II) (Ni²⁺)
N-acetyl-L-histidine (NAcHis)
N-acetyl-L-histidine methyl ester
N-acetyl-L-histidine methylamide
Silver(I)
Silver(I) oxide (Ag₂O)
Silver nitrate (B79036) (AgNO₃)
Zinc(II) (Zn²⁺)
Advanced Analytical Methodologies for N Acetyl L Histidine Research
High-Resolution Chromatographic Techniques
Chromatography is a fundamental technique for separating components within a mixture. longdom.org High-performance liquid chromatography, in particular, is a versatile and powerful method used extensively for the separation, identification, and quantification of complex mixtures in diverse industries, from pharmaceuticals to environmental monitoring. longdom.org
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of N-Acetyl-L-histidine, enabling its separation from other related compounds and its precise quantification in various matrices. longdom.org The technique operates by passing a liquid mobile phase through a column packed with a stationary phase; the differential interactions of the analyte with these two phases allow for separation. longdom.org
Reversed-phase (RP) HPLC is a common approach for analyzing histidine-containing compounds. researchgate.net For instance, a reversed-phase ion-pair HPLC method has been developed to quantify related histidine-containing dipeptides. researchgate.net This method utilized a specialized analytical column and a mobile phase consisting of potassium dihydrogen phosphate (B84403) and 1-heptanesulfonic acid, demonstrating the ability to achieve chromatographic separation of structurally similar molecules. researchgate.net Another approach uses mixed-mode chromatography, which offers unique selectivity for separating a wide array of chemical compounds. sielc.com For example, a Primesep 100 mixed-mode column with a mobile phase of acetonitrile (B52724), water, and a sulfuric acid buffer can effectively separate histidine and its derivatives, with detection at 200 nm. sielc.com
The choice of column and mobile phase is critical for achieving optimal separation. Hydrophilic interaction chromatography (HILIC) has also been applied, though it is sometimes considered inferior to RP modes in terms of separation efficiency. researchgate.net The development of a robust HPLC method requires careful optimization of mobile phase conditions to ensure the successful separation of target analytes from other components in the sample. researchgate.net
Table 1: Examples of HPLC Conditions for Histidine and Derivative Analysis
| Stationary Phase (Column) | Mobile Phase | Detection | Application |
|---|---|---|---|
| TSK–gel ODS-80Ts (Reversed-Phase) | 50 mmol/L potassium dihydrogen phosphate (pH 3.4) containing 6 mmol/L 1-heptanesulfonic acid and acetonitrile (96:4). researchgate.net | UV | Quantification of histidine-containing dipeptides in serum. researchgate.net |
| Primesep 100 (Mixed-Mode) | Acetonitrile/Water (60/40) with 0.1% Sulfuric Acid buffer. sielc.com | UV (200 nm) | Separation and analysis of Histidine and Histidine Methyl Ester. sielc.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Profiling
Liquid chromatography-mass spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, making it an indispensable tool for the identification and profiling of N-Acetyl-L-histidine. nih.govnih.gov This hyphenated technique is adept at measuring the molecular weights of analytes in a single experiment, from which their identities can be inferred. nih.gov
In metabolomic studies, LC-MS is frequently used to analyze biological samples for compounds like N-Acetyl-L-histidine. For example, untargeted metabolite profiling using liquid chromatography-quadrupole-time-of-flight mass spectrometry (LC-QTOF-MS) successfully identified N-acetylhistidine as a potential biomarker for distinguishing the geographical origin of mud loaches. researchgate.net The process involves separating metabolites on an LC column before they are ionized and detected by the mass spectrometer. A typical system might include an ultra-high performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer. nih.gov
The mass spectrometer provides a mass-to-charge ratio (m/z) for the parent ion of N-Acetyl-L-histidine and its fragments, which serves as a molecular fingerprint for its definitive identification. Tandem mass spectrometry (MS/MS) further fragments the parent ion to produce a characteristic spectrum that confirms the compound's structure. nih.gov
Table 2: Representative Mass Spectrometry Data for N-Acetyl-L-Histidine Identification
| Ionization Mode | Parent Ion (m/z) [M+H]⁺ | Key Fragment Ions (m/z) | Technique |
|---|
Data is representative and may vary based on instrument and conditions.
Spectroscopic Characterization Methods
Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain structural and quantitative information. For N-Acetyl-L-histidine, nuclear magnetic resonance and infrared spectroscopy are particularly valuable.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules in solution. uomustansiriyah.edu.iq It is based on the principle that atomic nuclei with a property called "spin" will absorb and re-emit electromagnetic radiation at a specific frequency when placed in a strong magnetic field. uomustansiriyah.edu.iq The exact frequency, or chemical shift, provides detailed information about the local chemical environment of each nucleus. uomustansiriyah.edu.iq
For N-Acetyl-L-histidine, ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. uomustansiriyah.edu.iq The ¹H NMR spectrum would show distinct signals for the protons of the acetyl group, the alpha- and beta-protons of the amino acid backbone, and the protons on the imidazole (B134444) ring. Similarly, the ¹³C NMR spectrum provides a count of the different carbon environments. uomustansiriyah.edu.iq Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons and carbons, confirming the complete molecular structure. The identity of synthesized N-acetyl derivatives of histidine-related compounds has been verified using NMR spectroscopy. researchgate.net
Beyond structural elucidation, NMR can be used for quantitative analysis (qNMR). nih.gov The area of an NMR signal is directly proportional to the number of nuclei giving rise to it, allowing for the determination of relative concentrations of different compounds in a mixture or the absolute concentration when a standard of known concentration is used. ox.ac.uk This makes qNMR a valuable tool for assessing the purity of N-Acetyl-L-histidine samples. nih.govox.ac.uk
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid analytical technique used to identify the functional groups present in a molecule. semanticscholar.org It works by measuring the absorption of infrared radiation by the sample, which causes molecular bonds to vibrate at specific frequencies. okstate.edu The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, where specific peaks correspond to particular types of chemical bonds and functional groups. researchgate.net
An FT-IR spectrum of N-Acetyl-L-histidine would display a unique pattern of absorption bands corresponding to its constituent functional groups. Key vibrational bands would include:
Amide Group: A strong absorption from the C=O stretching (Amide I band) typically around 1650 cm⁻¹, and N-H bending and stretching vibrations.
Carboxylic Acid: A very broad O-H stretching band in the 2500-3300 cm⁻¹ region and a C=O stretching band around 1700-1725 cm⁻¹.
Imidazole Ring: C-H, C=C, and C-N stretching and bending vibrations. Studies on histidine model compounds have helped to identify the key infrared signals from the imidazole side chain. okstate.edu
Alkyl Groups: C-H stretching vibrations typically observed in the 2840-3000 cm⁻¹ range. instanano.com
By analyzing the positions and intensities of these peaks, researchers can confirm the presence of the key structural components of N-Acetyl-L-histidine.
Table 3: Expected Characteristic FT-IR Absorption Bands for N-Acetyl-L-Histidine
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3200-3550 | O-H stretch (H-bonded) | Carboxylic Acid, Alcohol |
| 2840-3000 | C-H stretch | Alkane |
| 2500-3300 | O-H stretch | Carboxylic Acid |
| ~1700-1725 | C=O stretch | Carboxylic Acid |
| ~1650 | C=O stretch (Amide I) | Amide |
| ~1550 | N-H bend (Amide II) | Amide |
Peak positions are approximate and can be influenced by the sample's physical state and environment.
Mass Spectrometry-Based Metabolomics
N-Acetyl-L-histidine is often identified and quantified in metabolomics studies aimed at discovering biomarkers or understanding metabolic pathways. researchgate.net In a typical untargeted metabolomics workflow, an LC-MS system is used to generate a profile of all detectable metabolites in a biological sample. nih.gov The resulting complex data is then processed to extract features (defined by m/z ratio and retention time) and analyzed using multivariate statistical methods to identify metabolites that differ significantly between experimental groups. nih.govnih.gov
For example, high-resolution mass spectrometry-based metabolomics has been used to show altered plasma metabolic profiles in various disease states, with histidine metabolism being identified as a disturbed pathway. nih.govresearchgate.net In such studies, N-Acetyl-L-histidine could be one of many metabolites whose levels change significantly, providing insights into the underlying biochemical processes. researchgate.net These approaches are powerful for generating new hypotheses and identifying potential biomarkers for diagnosis or monitoring of disease. nih.gov
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| N-Acetyl-L-Histidine |
| L-Histidine |
| 1-heptanesulfonic acid |
| Acetonitrile |
| Anserine (B1665513) |
| Balenine |
| Carnosine |
| Histidine Methyl Ester |
| Homocarnosine |
| Potassium dihydrogen phosphate |
| Sulfuric acid |
| Trichloroacetic acid |
| π-methyl-L-histidine |
Untargeted Metabolomics for Comprehensive Metabolic Profiling
Untargeted metabolomics serves as a powerful hypothesis-generating tool for obtaining a comprehensive snapshot of the metabolome, including N-acetyl-L-histidine, in a given biological sample. core.ac.uk This approach aims to detect and quantify as many small molecules as possible without pre-selection, providing a broad view of metabolic changes in response to various stimuli or conditions. core.ac.uk Techniques such as liquid chromatography-mass spectrometry (LC-MS) are frequently employed for this purpose, enabling the analysis of hundreds to thousands of metabolites. nih.govresearchgate.net
In the context of N-acetyl-L-histidine research, untargeted metabolomics has been instrumental in identifying NAH as a significant biomarker in various biological contexts. For instance, analysis of metabolites in mud loaches from different geographical origins using LC-quadrupole-time-of-flight mass spectrometry (LC/MS) revealed N-acetylhistidine as a key metabolite for discrimination. researchgate.net Such studies highlight how comprehensive metabolic profiling can uncover unexpected roles for specific compounds.
Pathway analysis of data from untargeted metabolomics studies can reveal dysregulation in related metabolic pathways. researchgate.net Disturbances in histidine metabolism, where N-acetyl-L-histidine is an important intermediate, have been linked to various conditions. core.ac.ukresearchgate.net For example, untargeted profiling has shown that histidine levels can be significantly altered in conditions like gestational diabetes mellitus and diabetic kidney disease, underscoring the importance of this pathway in metabolic health. core.ac.ukfrontiersin.org By identifying all measurable metabolites, researchers can construct a more complete picture of the metabolic state and how it is influenced by fluctuations in N-acetyl-L-histidine levels.
| Analytical Platform | Biological Sample | Key Finding Related to Histidine Metabolism | Reference |
|---|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Human Cells | Identified 816 compounds to assess changes in metabolite levels upon genetic modification related to NAH synthesis. | nih.gov |
| LC-Quadrupole-Time-of-Flight Mass Spectrometry (LC/MS) | Fish Tissue (Mud Loach) | N-acetylhistidine was identified as a biomarker for discriminating geographical origins. | researchgate.net |
| Untargeted LC-MS | Human Urine | Revealed alterations in the histidine metabolism pathway following drug ingestion. | researchgate.net |
| Untargeted UHPLC-HRMS | Human Plasma | An amino acid profile characterized by higher histidine was associated with a healthy lifestyle. | nih.gov |
Integration of Omics Data (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding
To achieve a holistic, systems-level understanding of N-acetyl-L-histidine's function, it is crucial to integrate metabolomics data with other "omics" datasets, such as proteomics and transcriptomics. mdpi.com This multi-omics approach provides a more complete biological narrative by connecting changes in metabolite levels with alterations in gene expression and protein abundance. nih.govresearchgate.net
Transcriptomics , the study of the complete set of RNA transcripts, can reveal how the expression of genes encoding enzymes in the N-acetyl-L-histidine pathway changes under different conditions. For example, increased transcription of the gene for histidine N-acetyltransferase could correlate with higher levels of NAH.
Proteomics focuses on the large-scale study of proteins, including their expression levels and post-translational modifications (PTMs) like acetylation. nih.gov By integrating proteomics, researchers can determine if changes in gene transcripts translate to corresponding changes in enzyme levels. Quantitative proteomics can also identify acetylation on various proteins, providing a broader context for the role of acetyl donors like acetyl-CoA, which is also a substrate for NAH synthesis. nih.govnih.gov
The integration of these datasets allows researchers to build comprehensive models of metabolic regulation. nih.gov For instance, a study might reveal that a particular physiological state leads to the upregulation of the transcript for histidine N-acetyltransferase (transcriptomics), a subsequent increase in the abundance of the enzyme itself (proteomics), and a resulting elevation in N-acetyl-L-histidine concentration (metabolomics). This integrated view helps to elucidate the complex regulatory networks that govern metabolic pathways and provides deeper insight than any single omics approach could alone. mdpi.comnih.gov
| Omics Layer | Type of Information Provided | Relevance to N-Acetyl-L-Histidine Research |
|---|---|---|
| Transcriptomics | Gene expression levels (mRNAs) | Quantifies the expression of genes encoding enzymes like Histidine N-acetyltransferase and NAH deacetylase. |
| Proteomics | Protein abundance and post-translational modifications | Measures the levels of metabolic enzymes and can identify other acetylated proteins, providing context for acetyl-group metabolism. nih.gov |
| Metabolomics | Metabolite concentrations | Directly measures levels of N-acetyl-L-histidine, its precursor (L-histidine), and related metabolites. nih.gov |
Enzyme Activity Assays for Metabolic Pathway Characterization
Characterizing the enzymes that catalyze the synthesis and degradation of N-acetyl-L-histidine is fundamental to understanding its metabolic pathway. Enzyme activity assays are biochemical procedures that measure the rate of an enzymatic reaction, providing crucial information about enzyme kinetics, substrate specificity, and regulation. sigmaaldrich.comassaygenie.com
The primary enzyme responsible for the synthesis of N-acetyl-L-histidine is histidine N-acetyltransferase (EC 2.3.1.33), which transfers an acetyl group from acetyl-CoA to L-histidine. nih.govmdpi.com A recent study identified the human enzyme responsible for this activity as NAT16, naming it Histidine Acetyl Transferase (HisAT). nih.gov The activity of this enzyme was characterized using a 5,5ʹ-dithio-bis(2-nitrobenzoic acid) (DTNB) assay. This continuous spectrophotometric assay measures the production of Coenzyme A (CoA), a product of the acetyl-transfer reaction. nih.gov The free thiol group of the released CoA reacts with DTNB to produce a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm. nih.gov
The breakdown of N-acetyl-L-histidine back to L-histidine and acetate (B1210297) is catalyzed by an acylase, specifically N-acetylhistidine deacetylase . nih.gov In some species, this metabolic step is compartmentalized; for example, in the fish lens, NAH is synthesized but cannot be hydrolyzed locally. It must be exported to the ocular fluid for deacetylation. nih.govmdpi.com Assays for this hydrolytic activity would typically measure the rate of appearance of one of the products, L-histidine or acetate, over time.
Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are determined through these assays by measuring reaction rates at varying substrate concentrations. mdpi.com This data is essential for building kinetic models of the metabolic pathway and understanding how factors like substrate availability and enzyme inhibitors might influence the flux through the pathway.
Emerging Research Directions and Potential Academic Applications
Tissue-Specific Distribution and Functional Specialization
N-Acetyl-L-histidine (NAH) is recognized for its high concentrations in specific tissues, suggesting specialized functions. Its distribution patterns vary significantly across vertebrate classes, with a pronounced presence in ectotherms compared to endotherms.
NAH is a prominent biomolecule within the central nervous system (CNS) and ocular tissues of poikilothermic vertebrates, including fish, amphibians, and reptiles nih.govmedchemexpress.com. In these organisms, NAH serves as a major osmolyte in the brain and eye nih.govmedchemexpress.com. Studies indicate that NAH is synthesized from L-histidine and acetyl-CoA by histidine N-acetyltransferase nih.gov.
In the vertebrate eye, particularly in the lens of fish, NAH exhibits a unique, compartmentalized metabolism. It is synthesized within the lens cells but cannot be hydrolyzed by them. Instead, NAH is exported to the ocular fluid, where a specific acylase (NAH deacetylase) hydrolyzes it into acetate (B1210297) and L-histidine. The released L-histidine is then actively taken up by the lens cells for re-synthesis into NAH nih.govebi.ac.uksemanticscholar.org. This energy-dependent cycling between the lens and ocular fluid has led to the hypothesis that NAH functions as a "molecular water pump," potentially regulating water content and maintaining the structural integrity and clarity of the lens ebi.ac.uknih.gov. While trace amounts of NAH are found in the ocular fluid in vivo, its rapid hydrolysis means it is present only transiently nih.gov.
In contrast, homeothermic vertebrates, such as birds and mammals, typically have much lower amounts of NAH in their brain and other tissues. Instead, N-acetyl-L-aspartate (NAA) serves as the primary osmolyte in the CNS and eyes of these species, though NAA is also present in lesser amounts in poikilothermic vertebrates nih.govmedchemexpress.com. Research has explored the phylogenetic distribution and metabolic relationships between NAH and NAA, suggesting they may act as complementary metabolic analogues involved in membrane transport ebi.ac.uknih.gov.
Table 1: N-Acetyl-L-Histidine Distribution in Vertebrate Tissues
| Tissue Type | Poikilothermic Vertebrates (e.g., Fish, Amphibians, Reptiles) | Homeothermic Vertebrates (e.g., Birds, Mammals) |
| Central Nervous System (Brain) | Major osmolyte, high concentrations nih.govmedchemexpress.com | Present in much lower amounts nih.govmedchemexpress.com |
| Ocular Tissues (Eye, Lens, Retina) | Major osmolyte, high concentrations nih.govmedchemexpress.com | Present in much lower amounts nih.govmedchemexpress.com |
| Cardiac Muscle | Found in significant amounts ebi.ac.uk | Less prominent presence noted ebi.ac.uknih.govnih.gov |
| Skeletal Muscle | Found in significant amounts ebi.ac.uknih.gov | Less prominent presence noted nih.gov |
N-Acetyl-L-histidine (NAH) has also been identified in cardiac and skeletal muscle tissues, particularly in ectothermic vertebrates ebi.ac.uknih.gov. In cardiac muscle, NAH and other histidine-containing dipeptides are thought to play roles in healthy heart function gla.ac.uk. Studies have explored the synthesis and characterization of NAH derivatives for potential effects on cardiac muscle gla.ac.uk. While carnosine (β-alanyl-L-histidine) is more extensively studied for its buffering and antioxidant roles in muscle, NAH is also present nih.govmdpi.commsu.ru. Research indicates that NAH is synthesized from acetyl-CoA and L-histidine by histidine N-acetyl-transferase and can be hydrolyzed by anserinase, which is found in extracellular fluids and blood researchgate.net.
In skeletal muscle, NAH is found in significant quantities in freshwater fish and other ectothermic vertebrates nih.gov. The concentrations of NAH in these tissues can reflect dietary histidine levels and may saturate differently over time compared to other imidazole (B134444) compounds nih.govresearchgate.net.
Strategies for Modulating N-Acetyl-L-Histidine Levels In Vivo
Understanding how to modulate NAH levels in vivo is crucial for exploring its physiological functions and potential therapeutic applications. This involves examining dietary influences and enzymatic regulation.
Dietary intake of L-histidine can influence the metabolism and tissue concentrations of NAH. Studies on Atlantic salmon have shown that higher dietary histidine levels are positively correlated with increased NAH concentrations in the lens nih.govcambridge.org. This correlation is particularly relevant in the context of cataract prevention, where histidine supplementation has been shown to mitigate cataract formation and severity nih.govcambridge.org. The lens NAH concentrations directly reflect dietary histidine levels, suggesting that dietary intake is a key factor in maintaining NAH levels in this tissue nih.govcambridge.org.
The metabolism of histidine itself, including its conversion to NAH, can be influenced by various dietary factors. While histidine is an essential amino acid, its requirement for growth and for preventing cataracts can differ, with the latter often being higher cambridge.org. Research suggests that while dietary histidine affects histidine metabolism, the impact on other related metabolites might be limited, and age can be a more significant factor in altering certain histidine derivatives plos.org.
The synthesis and degradation of NAH are regulated by specific enzymes, presenting potential targets for therapeutic intervention. NAH is synthesized by histidine N-acetyltransferase (EC 2.3.1.33) using L-histidine and acetyl-CoA nih.govebi.ac.uk. The hydrolysis of NAH is primarily carried out by NAH deacetylase (EC 3.5.1.34, now EC 3.4.13.5) nih.govebi.ac.uk.
The compartmentalization of these enzymes, particularly in the eye, where synthesis occurs in the lens and hydrolysis in the ocular fluid, highlights a unique regulatory mechanism nih.govebi.ac.uksemanticscholar.org. Understanding the activity and regulation of histidine N-acetyltransferase and NAH deacetylase could offer avenues for modulating NAH levels in specific tissues. For instance, targeting enzymes involved in histidine metabolism has been proposed as a strategy to limit the survival of certain bacteria, suggesting a broader therapeutic potential for modulating histidine pathways researchgate.net.
Design and Characterization of N-Acetyl-L-Histidine Derivatives for Research Applications
The synthesis and characterization of NAH derivatives are important for developing research tools and understanding structure-activity relationships. Researchers have synthesized various N-acyl-L-histidine derivatives and N-acyldipeptides containing L-histidine to investigate their properties and potential biological effects gla.ac.ukumich.edu.
For example, studies have synthesized N-acetyl-L-histidine and A-propionyl-L-histidine through direct acylation of L-histidine gla.ac.uk. These derivatives have been tested for their effects on cardiac muscle, with some showing potential as weak Ca-sensitizers gla.ac.uk. Furthermore, phosphorylated derivatives of N-acetyl-L-histidine have been synthesized and characterized to aid in the study of phosphohistidine-containing proteins and to develop methods for selectively phosphorylating imidazole groups in proteins umich.edu.
The development of specific probes and analogs of NAH can facilitate deeper investigations into its role in osmoregulation, cellular water transport, and other physiological processes. Characterization methods typically involve techniques such as HPLC, NMR spectroscopy, and mass spectrometry to confirm structure, purity, and activity nih.govthermofisher.comacs.org.
Compound List:
N-Acetyl-L-histidine (NAH)
L-Histidine (His)
Acetyl Co-enzyme A (AcCoA)
N-Acetyl-L-aspartate (NAA)
N-acetyl-L-aspartylglutamate (NAAG)
Carnosine (CAR)
Homocarnosine
Histamine
Beta-alanine
N-acetylcarnosine
N-acetyl-3-methylhistidine
N-acetyl-1-methylhistidine
N-acetyl-L-carnosine
N-acetyl-L-homocarnosine
N-propionyl-L-histidine
N-acetylglycyl-L-histidine
N-acetyl-D-alanyl-L-histidine
N-acetyl-L-alanyl-L-histidine
N-acetyl methyl ester derivatives of nucleophilic amino acids
N-Acetyl-L-Histidine as a Biomarker in Biological and Food Systems
N-Acetyl-L-Histidine (NAH) has demonstrated significant potential as a biomarker in various biological and food systems, particularly for the discrimination of geographical origins and for understanding correlations with physiological conditions. Its presence and concentration levels in different biological matrices offer insights into origin, environmental factors, and metabolic states.
N-Acetyl-L-Histidine (NAH), in conjunction with other metabolites like anserine, has been identified as a valuable biomarker for determining the geographical origin of aquatic species. Research focused on mud loaches (Misgurnus mizolepis) has shown that NAH levels can effectively differentiate between fish from different regions, such as China and Korea researchgate.netresearchgate.netnih.govdntb.gov.ua. Studies utilizing untargeted metabolomics and advanced analytical techniques, including liquid chromatography-quadrupole-time-of-flight mass spectrometry (LC-QTOF/MS), have consistently found higher concentrations of N-acetylhistidine in mud loaches originating from China compared to those from Korea researchgate.netresearchgate.netnih.govdntb.gov.ua.
The efficacy of NAH as a geographical marker has been statistically validated through Receiver Operating Characteristic (ROC) curve analysis. N-acetylhistidine achieved an Area Under the Curve (AUC) of 0.96, indicating a high degree of accuracy in distinguishing between Korean and Chinese mud loaches nih.gov. When analyzed in combination with anserine using a multivariate ROC curve, the discriminatory power increased further, with an AUC of 0.99 nih.gov. These findings highlight the utility of metabolic profiling, leveraging compounds like NAH, in ensuring food authenticity and preventing the mislabeling or substitution of products based on their origin researchgate.netresearchgate.net. Furthermore, NAH levels can be influenced by environmental factors such as nutrient intake and water temperature, underscoring its sensitivity as an indicator of an organism's living conditions researchgate.net.
Table 1: N-Acetyl-L-Histidine as a Biomarker for Geographical Origin Discrimination
| Biomarker | Origin Comparison | N-Acetyl-L-Histidine Level | Discriminatory Power (AUC) |
| N-Acetyl-L-Histidine | Chinese vs. Korean Mud Loach | Higher in Chinese | 0.96 |
| Anserine | Chinese vs. Korean Mud Loach | Higher in Chinese | Good quality score |
| Combined ROC Curve | Chinese vs. Korean Mud Loach | N/A | 0.99 |
Source: researchgate.netresearchgate.netnih.govdntb.gov.ua
N-Acetyl-L-Histidine (NAH) has also been implicated in physiological processes and potentially linked to certain disease states, particularly in the context of ocular health. In Atlantic salmon, a positive correlation has been observed between the concentration of NAH in the lens and dietary histidine levels. Concurrently, higher dietary histidine intake was associated with a reduced prevalence and severity of cataracts in these fish, suggesting that NAH may play a protective role against cataract formation researchgate.netcambridge.org. This indicates that NAH levels can serve as an indicator of a fish's physiological status concerning cataract development, which is influenced by dietary factors researchgate.netcambridge.org.
In poikilothermic vertebrates, NAH is recognized as a significant biomolecule found in high concentrations within the brain, retina, and lens nih.govmdpi.comnih.gov. It is hypothesized to function as an osmolyte and antioxidant in these tissues nih.gov. More specifically, research suggests that NAH may act as a molecular water pump (MWP) in the fish lens, contributing to the maintenance of a dehydrated lens state and thereby preventing cataract formation through facilitated water transport mdpi.comnih.gov. This complex, energy-dependent metabolic cycling of NAH in the lens points to a crucial physiological role in maintaining ocular health mdpi.comnih.gov. Additionally, while not specific to NAH alone, many N-acetylated amino acids are sometimes classified as uremic toxins when found in elevated concentrations in serum or plasma, hinting at a potential association with certain pathological conditions related to kidney function hmdb.ca.
Table 2: N-Acetyl-L-Histidine Levels in Atlantic Salmon Lens and Dietary Histidine
| Diet Group (Histidine Level) | Feeding Period | Lens N-Acetyl-L-Histidine Level | Associated Cataract Status (Implied) |
| Low | June | Similar to Medium/High | Higher risk |
| Medium | June | Similar to Low/High | Moderate risk |
| High | June | Similar to Low/Medium | Lower risk |
| Low | August | Lower than Medium/High | Higher risk |
| Medium | August | Higher than Low | Moderate risk |
| High | August | Similar to Medium | Lower risk |
| Low | October | Significantly Lower than M/H | Highest risk |
| Medium | October | Higher than Low | Moderate risk |
| High | October | Highest (Higher than Medium) | Lowest risk |
Note: Specific numerical values for NAH levels are not provided in the text for direct tabulation, but trends are described. The table reflects the qualitative changes and correlations based on dietary histidine and feeding period. cambridge.org
Compound Name List:
N-Acetyl-L-Histidine (NAH)
Anserine
Histidine
L-histidine
N-acetylhistidine
N-acetylamino acids
Q & A
Q. What validated analytical methods are recommended for quantifying acetyl histidine in biological samples?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for precise quantification. Method validation should include parameters like linearity (1–100 µM range), limit of detection (LOD < 0.5 µM), and intra-day/inter-day precision (<5% RSD) . For regulatory compliance (e.g., ANDA), ensure protocols align with ICH guidelines for specificity and robustness, including spike-recovery tests in matrices like plasma or tissue homogenates .
Q. How does acetyl histidine participate in histidine metabolism, and what are its downstream metabolites?
Acetyl histidine is metabolized via two pathways: (1) deacetylation to free histidine by histidine deacetylases, followed by decarboxylation to histamine, and (2) direct conversion to 3-methylhistidine via methylation. Use isotopically labeled tracers (e.g., ¹³C-acetyl histidine) with LC-MS/MS to track flux in in vitro models (e.g., hepatocyte cultures) .
Q. What are the key considerations for stabilizing acetyl histidine in experimental buffers?
Acetyl histidine is prone to hydrolysis at extreme pH (<3 or >9). Use neutral buffers (pH 6.5–7.5) with 1–5 mM EDTA to chelate metal ions that catalyze degradation. For long-term storage, lyophilize samples at −80°C under nitrogen to prevent oxidation .
Q. How can researchers distinguish between enzymatic and non-enzymatic acetylation of histidine in proteins?
Employ in vitro assays with acetyl-CoA and site-directed mutagenesis of putative acetyltransferase binding sites (e.g., H399A substitution in E. coli E2 component). Use MS/MS to confirm acetylation at specific residues (e.g., His¹⁵⁶) and compare kinetics in wild-type vs. knockout models .
Advanced Research Questions
Q. How to design a study resolving contradictory data on acetyl histidine’s role in enzyme catalysis?
For mechanistic conflicts (e.g., intra- vs. inter-chain acetyl transfer in pyruvate dehydrogenase), use complementary in vitro systems:
- Kinetic assays : Compare activity of 1-lip E2ec (single lipoyl domain) vs. 3-lip E2ec (wild-type) under varying acetyl-CoA concentrations .
- Structural analysis : Perform cryo-EM or X-ray crystallography (resolution ≤2.5 Å) to visualize histidine-acetyl interactions in active sites .
- Computational modeling : Apply molecular dynamics simulations (e.g., GROMACS) to assess hydrogen bonding between acetyl groups and catalytic histidine residues .
Q. What strategies mitigate batch-to-batch variability in acetyl histidine used for peptide synthesis?
Q. How to integrate multi-omics data to study acetyl histidine’s metabolic network?
Combine:
- Metabolomics : Targeted LC-MS quantification of acetyl histidine and intermediates (e.g., urocanate).
- Proteomics : SILAC labeling to identify acetyltransferase/deacetylase expression changes.
- Transcriptomics : RNA-seq of histidine biosynthesis genes (e.g., HAL, HGD). Use KEGG pathway enrichment (e.g., map00240) and hierarchical clustering to prioritize nodes .
Q. What experimental controls are critical when studying acetyl histidine’s epigenetic effects?
- Negative controls : Use non-acetylated histidine analogs (e.g., L-histidine methyl ester) to rule out nonspecific binding.
- Pharmacological inhibitors : Treat cells with trichostatin A (HDAC inhibitor) or CPTH2 (acetyltransferase inhibitor) to confirm enzyme-dependent effects .
Q. How to validate the specificity of antibodies targeting acetylated histidine residues?
- Peptide arrays : Test cross-reactivity against 15-mer peptides with acetylated lysine/arginine.
- Competitive ELISA : Pre-incubate antibodies with acetyl histidine (0.1–10 µM) to assess signal reduction.
- Knockout validation : Use CRISPR-Cas9-edited cell lines lacking histidine acetyltransferases (e.g., HAT1−/−) .
Q. What statistical approaches resolve conflicting results in acetyl histidine’s biomarker potential?
Apply multivariate analysis (e.g., PCA or PLS-DA) to distinguish true biomarkers from confounding variables. For longitudinal studies, use mixed-effects models to account for intra-subject variability. Validate findings in independent cohorts with ≥80% power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
